molecular formula C23H16N4O3 B5115765 4-(4-nitrophenyl)-3,5-diphenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

4-(4-nitrophenyl)-3,5-diphenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

Cat. No. B5115765
M. Wt: 396.4 g/mol
InChI Key: RFMORLKBSBJSGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related pyrazole derivatives often involves 1,3-dipolar cycloaddition reactions, a method that showcases the compound's intricate synthesis pathway. For instance, the synthesis of 5-benzyl-1-(2′,4′-dibromophenyl)-3-(4″-substituted phenyl)-3a,4,6,6a-tetrahydro-1H,5H-pyrrolo[3,4-c]pyrazole-4,6-dione derivatives through 1,3-dipolar cycloaddition of nitrilimines highlights a similar method potentially applicable to our compound of interest (Kaur et al., 2013).

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is characterized by the arrangement of phenyl rings and substituents that influence the compound's stability and reactivity. For example, the crystal structure analysis of related compounds, such as 6-amino-3-methyl-4-(3-nitrophenyl)-1-phenyl-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile, provides insights into the planarity and substituent effects on the molecular configuration, which can be extrapolated to understand the structure of "4-(4-nitrophenyl)-3,5-diphenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one" (Wu et al., 2011).

Chemical Reactions and Properties

Chemical reactions involving pyrazole derivatives are diverse, often including cycloadditions, substitutions, and redox reactions. The reactivity can be attributed to the pyrazole core and the nitrophenyl substituent, which may undergo various transformations under different conditions.

Physical Properties Analysis

The physical properties such as melting points, solubility, and crystalline structure are crucial for understanding the compound's behavior in different environments. Studies on similar compounds, such as the vibrational spectroscopic analysis of 1-(2-nitrobenzoyl)-3,5-diphenyl-4,5-dihydro-1H-pyrazole, provide a basis for inferring the physical properties of our compound of interest, including stability and solubility profiles (Demir et al., 2016).

Chemical Properties Analysis

The chemical properties, including acidity/basicity, reactivity towards different reagents, and potential for forming derivatives, are essential for comprehensively understanding the compound. The basicity of similar dihydropyrazoles, for example, has been analyzed through pKa measurements and theoretical calculations, providing insights into the protonation behavior and electron distribution within the molecule (Alkorta et al., 2000).

Future Directions

The future directions for this compound would likely depend on its specific properties and potential applications. Given the wide range of biological activities exhibited by pyrazole derivatives, it could be a subject of future research in pharmaceutical science .

properties

IUPAC Name

4-(4-nitrophenyl)-3,5-diphenyl-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16N4O3/c28-23-21-19(20(24-25-21)15-7-3-1-4-8-15)22(26(23)17-9-5-2-6-10-17)16-11-13-18(14-12-16)27(29)30/h1-14,22H,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFMORLKBSBJSGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NNC3=C2C(N(C3=O)C4=CC=CC=C4)C5=CC=C(C=C5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.